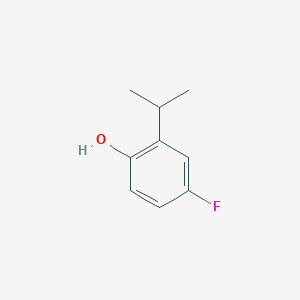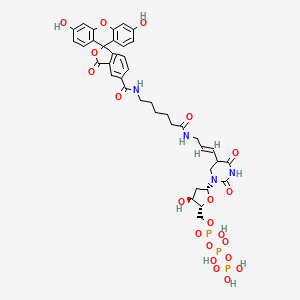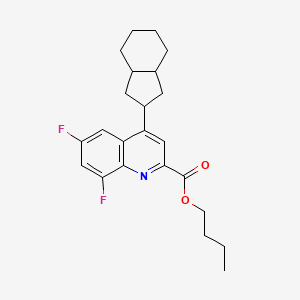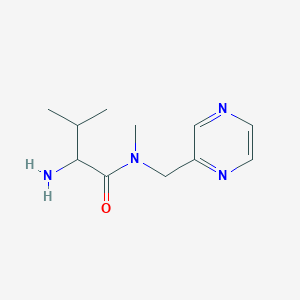![molecular formula C12H20O2 B14796836 Spiro[4.6]undecane-3-carboxylic acid](/img/structure/B14796836.png)
Spiro[4.6]undecane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.6]undecane-3-carboxylic acid: is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties. The spiro[4.6]undecane skeleton is particularly notable for its stability and resistance to metabolic alterations, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.6]undecane-3-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the iodocyclization of alkenyl alcohols, which involves the use of iodine as a reagent to induce the cyclization process . This method is favored for its efficiency and the high yield of the desired spirocyclic product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.6]undecane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Spiro[4.6]undecane-3-carboxylic acid is used as a building block in the synthesis of more complex spirocyclic compounds. Its stability and unique structure make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have been investigated for their potential anticonvulsant properties. Studies have shown that these compounds can interact with specific molecular targets in the brain, offering potential therapeutic benefits for conditions like epilepsy .
Industry: The compound’s stability and resistance to metabolic alterations make it suitable for use in industrial applications, such as the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which spiro[4.6]undecane-3-carboxylic acid exerts its effects is primarily related to its interaction with molecular targets in biological systems. For instance, its anticonvulsant activity is believed to involve the modulation of neurotransmitter receptors and ion channels in the brain. The spirocyclic structure allows for specific binding interactions, which can influence the activity of these molecular targets and pathways .
Comparison with Similar Compounds
- Spiro[4.5]decane-2-carboxylic acid
- Spiro[4.5]decane-2,2-dicarboxylic acid
- Spiro[4.6]undecane-2-carboxylic acid
- Spiro[4.6]undecane-2,2-dicarboxylic acid
Uniqueness: Spiro[4.6]undecane-3-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher activity in certain biological assays, such as anticonvulsant evaluations . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
spiro[4.6]undecane-3-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12/h10H,1-9H2,(H,13,14) |
InChI Key |
XRRBYKYNGRSWFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B14796779.png)



![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)

![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14796808.png)

![(E)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B14796826.png)

![Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14796828.png)

![N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-2-chlorobenzamide](/img/structure/B14796851.png)
